molecular formula C3H8ClF2N B3415848 2,2-Difluoropropylamine hydrochloride CAS No. 421-00-1

2,2-Difluoropropylamine hydrochloride

Cat. No. B3415848
CAS RN: 421-00-1
M. Wt: 131.55 g/mol
InChI Key: IDJKGOWDPKVIBR-UHFFFAOYSA-N
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Description

“2,2-Difluoropropylamine hydrochloride” is a chemical compound with the CAS Number: 868241-48-9 . It has a molecular weight of 131.55 and its IUPAC name is 2,2-difluoro-1-propanamine hydrochloride . It is a solid at room temperature .


Synthesis Analysis

The synthesis of “2,2-Difluoropropylamine hydrochloride” has been disclosed in a patent . The patent describes a synthetic method that uses ethyl pyruvate as a raw material .


Molecular Structure Analysis

The molecular formula of “2,2-Difluoropropylamine hydrochloride” is C3H8ClF2N . The exact mass is 131.03100 .


Physical And Chemical Properties Analysis

“2,2-Difluoropropylamine hydrochloride” has a boiling point of 235-239°C and a melting point of >110°C . Its density is 0.93 .

Scientific Research Applications

Novel Fluorinated Compounds as Probes for Measuring Tumor Hypoxia

2,2-Difluoropropylamine hydrochloride derivatives, such as multifluorinated nitroimidazole-based compounds, have been studied for their potential use in measuring tumor hypoxia using 19F-magnetic resonance spectroscopy (19F-MRS). These compounds show promise due to their hypoxia-selective cytotoxicity and ability to be used as 19F-MRS probes, which can non-invasively detect and bind into hypoxic regions of tumors (Papadopoulou, Ji, & Bloomer, 2006).

Enhancing Solar Cell Efficiency and Stability

2,2-Difluoropropylamine hydrochloride derivatives, specifically 2,2-difluoroethylamine, have been used to passivate defects in perovskite solar cells. This passivation significantly improves the efficiency and stability of these solar cells, demonstrating the utility of difluoropropylamine hydrochloride in enhancing renewable energy technologies (Su et al., 2021).

Synthesis of Biologically Active Compounds

Compounds derived from 2,2-difluoropropylamine hydrochloride have been utilized in the synthesis of biologically active compounds, such as 3,3-difluoropyrrolidine hydrochloride. These synthesized compounds are important synthons in the development of pharmaceuticals (Wei, Makowski, & Rutherford, 2012).

Environmental Impact Studies

The environmental impacts of related compounds, such as 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123), have been studied to understand their effects on ozone depletion and climate change. These studies are crucial for assessing the long-term environmental consequences of using fluorinated compounds (Calm, Wuebbles, & Jain, 1999).

Safety and Hazards

“2,2-Difluoropropylamine hydrochloride” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes . Use of personal protective equipment, including chemical-resistant gloves and safety goggles, is advised .

properties

IUPAC Name

2,2-difluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJKGOWDPKVIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962273
Record name 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoropropylamine hydrochloride

CAS RN

421-00-1, 868241-48-9
Record name 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoropropylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 421-00-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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